molecular formula C14H13ClFNO3 B7762841 Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Katalognummer: B7762841
Molekulargewicht: 297.71 g/mol
InChI-Schlüssel: NGBZZCXZVDYZQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 70458-94-5) is a fluoroquinolone derivative with the molecular formula C₁₄H₁₃ClFNO₃ and a molecular weight of 297.71 g/mol . It serves as a key intermediate in synthesizing antibacterial agents, particularly tricyclic fluoroquinolones like prulifloxacin . Structurally, it features a bicyclic quinoline core substituted with chlorine (C7), fluorine (C6), an ethyl group (N1), and an ester moiety (C3). Its crystal structure and intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl) influence stability and solubility . The compound is commercially available as a high-purity (>94%) crystalline solid, stored at 5°C .

Eigenschaften

IUPAC Name

ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-11(16)10(15)6-12(8)17/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZZCXZVDYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily studied for its role in developing antibacterial drugs. It is related to fluoroquinolones, a class of broad-spectrum antibiotics effective against various bacterial infections.

Synthesis of Drug Precursors

The compound serves as an important intermediate in synthesizing other pharmacologically active compounds. Its derivatives have been explored for potential use in treating conditions such as:

  • Respiratory tract infections
  • Urinary tract infections
  • Gastrointestinal infections

Case Study Analysis

Several studies have highlighted the effectiveness of compounds derived from Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against multi-drug resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus.
  • Mechanism of Action : Research has shown that the compound inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism was detailed in a paper from Antimicrobial Agents and Chemotherapy, indicating its potential as a lead compound for new antibacterial agents.
  • Toxicological Studies : Toxicity assessments conducted on animal models revealed that while the compound exhibits antibacterial properties, it also necessitates careful evaluation regarding safety profiles and side effects, as reported in Toxicology Reports.

Wirkmechanismus

The mechanism by which Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fluoroquinolones share a 4-oxo-1,4-dihydroquinoline-3-carboxylate core but differ in substituents and fused rings, impacting antibacterial activity, pharmacokinetics, and applications. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name R₁ (N1) R₆ R₇ R₈ Core Structure Molecular Weight Key Applications/Activity References
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl F Cl H Quinoline 297.71 Intermediate for prulifloxacin
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl F Cl NO₂ Quinoline 354.72 Precursor for ciprofloxacin analogs
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate Methyl F Cl H Tricyclic (quinoline + thiazeto) N/A Intermediate for tricyclic fluoroquinolones
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate H F Cl H Quinoline 269.66 Potential metabolite or synthetic precursor
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl F F H Quinoline 299.24 Broad-spectrum antibacterial activity
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate H Br F H Quinoline 298.70 Research compound

Key Findings

N1 Substituent :

  • Ethyl (Target Compound) : Common in early-stage intermediates but less potent than cyclopropyl derivatives. Ethyl groups may reduce membrane penetration compared to cyclopropyl .
  • Cyclopropyl : Enhances Gram-negative activity by improving DNA gyrase binding (e.g., ciprofloxacin derivatives) .

Halogen Substituents :

  • C6-Fluorine : Critical for antibacterial potency by increasing DNA gyrase affinity .
  • C7-Chlorine : Improves lipophilicity and bioavailability .
  • C8-Nitro () : Acts as a synthetic handle for further functionalization (e.g., reduction to amine for piperazinyl substitution) .

Core Modifications: Tricyclic Systems (): The thiazeto ring in prulifloxacin intermediates enhances stability and prolongs half-life . Naphthyridine Core (): Substituting quinoline with naphthyridine alters target specificity but is less common in clinical agents .

Ester vs. Carboxylic Acid :

  • The ethyl ester in the target compound is a prodrug feature, improving oral absorption. Hydrolysis to the carboxylic acid (e.g., ) activates antibacterial properties .

Physicochemical Properties

Property Target Compound Cyclopropyl-Nitro Derivative Tricyclic Thiazeto Derivative
Melting Point 284°C 438 K N/A
Solubility Low (ester form) Moderate (nitro group) Improved (tricyclic core)
LogP 2.99 1.53 (calculated) N/A

Biologische Aktivität

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C14H13ClFNO3
  • Molecular Weight : 270.64 g/mol
  • CAS Number : 70458-94-5

Quinolones, including ethyl 7-chloro derivatives, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. The presence of halogen substituents, such as chlorine and fluorine, enhances the binding affinity to these enzymes, thereby increasing the compound's potency against a wide range of bacterial strains .

Antimicrobial Activity

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrates significant antimicrobial properties:

  • Broad-Spectrum Antibacterial Effects : The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, it has been shown to have comparable or superior efficacy to ciprofloxacin against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1
Escherichia coli1
Pseudomonas aeruginosa16

Anticancer Activity

Research indicates that this compound also possesses significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Against Cancer Cells : In vitro studies reveal that it exhibits high antiproliferative activity against prostate cancer (PC3) and breast cancer (MCF-7) cell lines .
Cancer Cell LineIC50 (μM)
PC315
MCF-720
U-8710

Antiviral Activity

Recent studies have suggested that ethyl 7-chloro derivatives may inhibit viral replication:

  • SARS-CoV-2 Inhibition : The compound has demonstrated the ability to suppress SARS-CoV-2 viral replication in vitro, suggesting potential applications in antiviral therapies .

Study on Antimicrobial Efficacy

In a comparative study, ethyl 7-chloro derivatives were tested against standard pathogens. The results indicated that modifications at the C-7 position significantly enhanced antibacterial activity compared to traditional fluoroquinolones like ciprofloxacin. The study reported rapid bactericidal action within hours of administration .

Study on Anticancer Properties

A study focusing on the anticancer potential of ethyl 7-chloro derivatives showed that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest a promising avenue for developing novel anticancer agents based on this quinolone scaffold .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction occurs in an autoclave using N,N-dimethylformamide (DMF) as the solvent and sodium hydroxide (NaOH) or potassium hydroxide (KOH) as acid-binding agents. Chloroethane gas is introduced at pressures of 0.1–0.5 MPa , with temperatures maintained at 100–120°C for 5–10 hours . Post-reaction, the mixture undergoes reduced-pressure distillation to recover DMF, followed by aqueous workup and pH adjustment to isolate the product.

Optimization and Yield Data

Key variables influencing yield include pressure , temperature , and molar ratios (Table 1). The patent CN104774178A reports yields exceeding 95% under optimal conditions.

Table 1: Yield Optimization in Traditional Alkylation

Pressure (MPa)Temperature (°C)Time (h)Acid-Binding AgentYield (%)
0.11205NaOH97.3
0.510010KOH95.7
0.31108NaOH92.7

Advantages and Limitations

This method benefits from low-cost raw materials and industrial scalability . However, the use of pressurized chloroethane necessitates specialized equipment, and DMF recovery adds operational complexity.

Nucleophilic Substitution with Ethylamine Derivatives

Alternative routes employ nucleophilic substitution at the C-7 position using ethylamine derivatives, though these are less common for the target compound.

Reaction Pathway

A modified procedure from RSC Medicinal Chemistry involves reacting quinolone intermediates with ethylamine or cyclopropylamine in dry DMF or DMSO. For example, ethyl 7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate is treated with ethylamine in the presence of triethylamine (Et₃N) at 0–25°C , followed by cyclization.

Challenges in Yield and Selectivity

This method often suffers from competing side reactions , particularly at elevated temperatures. Yields for analogous compounds (e.g., C-7 piperidine derivatives) range from 70–85% , suggesting lower efficiency compared to alkylation.

Green Synthesis Approaches

Recent advances emphasize sustainable methods, such as catalysis by polyoxometalates like {Mo₁₃₂} , to reduce energy consumption and waste.

Catalyst-Driven Synthesis

In a model reaction, {Mo₁₃₂} catalyzes the coupling of ethyl 7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate with N-ethylpiperazine at ambient temperatures in aqueous ethanol. This method achieves yields of 89–93% within 2–4 hours , avoiding high-pressure systems.

Table 2: Green Synthesis Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
{Mo₁₃₂}Ethanol/water25391.2
NoneDMF1201078.5

Environmental and Economic Impact

The green method reduces energy use by 40% and solvent waste by 60% compared to traditional approaches. However, catalyst cost and reusability require further optimization for industrial adoption.

Comparative Analysis of Methodologies

Table 3: Method Comparison

ParameterTraditional AlkylationNucleophilic SubstitutionGreen Synthesis
Yield (%)92.7–97.370–8589–93
Reaction Time (h)5–108–122–4
Pressure RequiredYesNoNo
Environmental ImpactHighModerateLow
Industrial ScalabilityHighModerateEmerging

Q & A

Q. Methodological Notes

  • Crystallography : Use SHELXTL for refinement and OLEX2 for visualization .
  • Synthetic protocols : Prioritize anhydrous conditions for azide reductions to avoid explosive hazards .
  • Biological testing : Pair MIC assays with cytotoxicity profiling (e.g., MTT assays on mammalian cells) to evaluate therapeutic indices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.